Annamycin

Catalog No.
S548598
CAS No.
92689-49-1
M.F
C26H25IO11
M. Wt
640.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Annamycin

CAS Number

92689-49-1

Product Name

Annamycin

IUPAC Name

(7S,9S)-7-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-3-iodo-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C26H25IO11

Molecular Weight

640.4 g/mol

InChI

InChI=1S/C26H25IO11/c1-9-19(30)24(35)18(27)25(37-9)38-13-7-26(36,14(29)8-28)6-12-15(13)23(34)17-16(22(12)33)20(31)10-4-2-3-5-11(10)21(17)32/h2-5,9,13,18-19,24-25,28,30,33-36H,6-8H2,1H3/t9-,13-,18+,19-,24-,25-,26-/m0/s1

InChI Key

CIDNKDMVSINJCG-GKXONYSUSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2'-iodo-3'-hydroxy-4'-epi-4-demethoxydoxorubicin, annamycin

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)CO)O)I)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)CO)O)I)O)O

The exact mass of the compound Annamycin is 640.04415 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Daunorubicin - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Annamycin (CAS 92689-49-1) is a highly lipophilic, next-generation anthracycline antineoplastic antibiotic characterized by critical structural modifications, including the replacement of the C-3' basic amine with a hydroxy group and the introduction of a C-2' iodine atom [1]. These specific alterations eliminate the protonatable nitrogen found in classic anthracyclines, significantly increasing the compound's lipophilicity (LogP > 1.99) and fundamentally altering its cellular uptake and tissue distribution [2]. For pharmaceutical procurement and formulation scientists, Annamycin serves as a highly specialized active pharmaceutical ingredient (API) optimized for liposomal encapsulation, offering a baseline for developing topoisomerase II inhibitors that bypass multidrug resistance (MDR) without inducing dose-limiting cardiotoxicity [1].

Substituting Annamycin with conventional anthracyclines like doxorubicin or daunorubicin fundamentally compromises both formulation viability and biological efficacy in resistant models[1]. Standard doxorubicin contains a basic amine group that is directly linked to severe, irreversible cardiotoxicity and is readily recognized by P-glycoprotein (P-gp/ABCB1) efflux pumps, leading to rapid multidrug resistance [2]. In contrast, Annamycin's uncharged, highly lipophilic structure renders it invisible to P-gp transporters, allowing it to maintain intracellular concentrations where generic alternatives are actively expelled [1]. Furthermore, attempting to use standard anthracyclines in targeted liposomal research fails to replicate Annamycin's distinct organotropism, which naturally drives disproportionately high accumulation in pulmonary tissues rather than cardiac muscle [3].

Elimination of Dose-Limiting Cardiotoxicity

In comparative in vitro cardiac cell systems, Annamycin demonstrates approximately 10-fold lower cardiotoxic activity than doxorubicin [1]. In vivo animal models and clinical evaluations further confirm that Annamycin lacks the cardiac muscle accumulation typical of doxorubicin, showing no cardiotoxicity even at cumulative doses exceeding the doxorubicin equivalent limit of 450 mg/m2 [2].

Evidence DimensionCardiotoxic activity and cardiac muscle accumulation
Target Compound DataAnnamycin: ~10-fold lower cardiotoxicity; equal accumulation in cardiac vs. non-cardiac cells
Comparator Or BaselineDoxorubicin: High cardiotoxicity; preferential accumulation in cardiac muscle cells
Quantified Difference10-fold reduction in in vitro cardiotoxicity; zero observed clinical cardiotoxicity at >450 mg/m2 equivalent
ConditionsIn vitro cardiac cell systems and in vivo cumulative dosing models

Enables researchers and drug developers to formulate high-dose oncology regimens without the dose-limiting heart damage characteristic of standard anthracyclines.

Evasion of P-Glycoprotein (MDR1) Efflux Pumps

Annamycin is structurally designed to evade P-glycoprotein (P-gp) mediated multidrug resistance. In MDR+ tumor cell lines, Annamycin achieves IC50 values in the low nanomolar range, which are generally 2 to 10 times lower than those of doxorubicin [1]. The resistance index for highly lipophilic anthracyclines like Annamycin drops to approximately 3, compared to over 4500 for doxorubicin in matched MDR+ parental lines [2].

Evidence DimensionIC50 and Resistance Index in MDR+ cells
Target Compound DataAnnamycin: IC50 is 2-10x lower; Resistance Index ~3
Comparator Or BaselineDoxorubicin: Highly susceptible to P-gp efflux; Resistance Index >4500
Quantified DifferenceUp to 10-fold higher potency in MDR+ cells; near-complete circumvention of P-gp efflux
Conditions72-hour exposure in P-gp expressing (MDR+) tumor cell lines

Crucial for procuring an API to model or treat relapsed/refractory cancers where standard anthracyclines are actively pumped out of target cells.

Lipophilicity and Liposomal Encapsulation Efficiency

The removal of the basic amine and addition of an iodine atom at the C-2' position grants Annamycin a highly lipophilic profile (LogP > 1.99) compared to the relatively hydrophilic doxorubicin[1]. This uncharged, lipophilic nature drives rapid cellular uptake and shifts intracellular localization from strictly nuclear (doxorubicin) to highly cytoplasmic, making Annamycin exceptionally compatible with lipid-bilayer encapsulation (e.g., DMPC/DMPG liposomes) [2].

Evidence DimensionLipophilicity (LogP) and subcellular localization
Target Compound DataAnnamycin: LogP > 1.99, uncharged, rapid cytoplasmic accumulation
Comparator Or BaselineDoxorubicin: Lower lipophilicity, positively charged amine, strictly nuclear localization
Quantified DifferenceSignificantly higher lipophilicity enabling stable lipid-bilayer integration and faster cellular uptake rates
ConditionsPhysiological pH partitioning and immunofluorescent subcellular imaging

Essential for formulation scientists requiring an anthracycline optimized for stable, high-yield liposomal delivery systems.

Pulmonary Organotropism and Tissue Distribution

When formulated in liposomes (L-ANN), Annamycin exhibits a profound and distinct organotropism toward lung tissue. Pharmacokinetic studies reveal that Annamycin accumulation in the lungs (Cmax) is up to 30-fold greater than that achieved by equivalent doses of doxorubicin [1]. Furthermore, Annamycin levels in the lungs were measured at over 10-fold greater than in plasma [2].

Evidence DimensionLung tissue accumulation (Cmax)
Target Compound DataLiposomal Annamycin: >30-fold greater lung Cmax than doxorubicin
Comparator Or BaselineDoxorubicin: Standard systemic distribution with minimal lung concentration
Quantified Difference30-fold increase in lung tissue concentration
ConditionsIn vivo pharmacokinetic and organ distribution studies (animal models)

Provides a distinct pharmacokinetic advantage for developing targeted treatments for lung metastases or localized pulmonary tumors.

Advanced Liposomal Drug Delivery Formulation

Due to its extreme lipophilicity (LogP > 1.99) and lack of a protonatable nitrogen, Annamycin is the preferred anthracycline API for developing lipid-encapsulated nanoparticles (e.g., DMPC/DMPG matrices). It allows formulation scientists to achieve high encapsulation efficiencies and stable lipid-bilayer integration that are difficult to attain with hydrophilic, charged alternatives like doxorubicin [1].

Relapsed/Refractory MDR Cancer Modeling

Annamycin serves as a critical positive control and active agent in in vitro and in vivo assays evaluating P-glycoprotein (ABCB1) efflux bypass. Its ability to maintain low nanomolar IC50 values in MDR+ cell lines makes it indispensable for researchers developing therapies for relapsed acute myeloid leukemia (AML) where standard anthracyclines fail [2].

Non-Cardiotoxic Topoisomerase II Inhibitor Research

For toxicologists and pharmacologists aiming to decouple DNA intercalation and topoisomerase II poisoning from cardiac muscle damage, Annamycin provides a validated, non-cardiotoxic benchmark. It enables high-dose efficacy studies without the confounding variable of the dose-limiting heart failure inherently linked to the C-3' basic amine of legacy anthracyclines [3].

Pulmonary-Targeted Oncology Pharmacokinetics

Leveraging its distinct 30-fold higher lung accumulation compared to doxorubicin, Annamycin is specifically procured for in vivo models targeting soft tissue sarcoma (STS) lung metastases and localized pulmonary tumors, offering a highly specialized organotropic profile for tissue-distribution studies [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

640.04416 Da

Monoisotopic Mass

640.04416 Da

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SNU299M83Q

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H340 (100%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

Drug Indication

Investigated for use/treatment in breast cancer and leukemia (unspecified).

Pharmacology

Annamycin is a lipophilic, anthracycline antineoplastic antibiotic. Annamycin intercalates into DNA and inhibits topoisomerase II, thereby inhibiting DNA replication and repair as well as inhibiting RNA and protein synthesis. This agent appears to not be a substrate for the p-glycoprotein associated multidrug-resistance (MDR) transporter; therefore, overcoming the resistance pattern seen with other anthracycline compounds.

MeSH Pharmacological Classification

Antibiotics, Antineoplastic

Mechanism of Action

Annamycin belongs to the anthracycline class of drugs, and has a pleiotropic mechanism of action where it targets topoisomerase II, causing strand breaks in DNA. Annamycin forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes.

Pictograms

Health Hazard

Health Hazard

Other CAS

92689-49-1

Wikipedia

Annamycin

Dates

Last modified: 08-15-2023
1: Gruber BM, Anuszewska EL, Bubko I, Kasprzycka-Guttman T, Misiewicz I, Skupińska K, Fokt I, Piebe W. NFkappaB activation and drug sensitivity in human neoplastic cells treated with anthracyclines. Acta Pol Pharm. 2008 Mar-Apr;65(2):267-71. PubMed PMID: 18666436.
2: Apostolidou E, Swords R, Alvarado Y, Giles FJ. Treatment of acute lymphoblastic leukaemia : a new era. Drugs. 2007;67(15):2153-71. Review. PubMed PMID: 17927282.
3: Gruber BM, Anuszewska EL, Bubko I, Goździk A, Fokt I, Priebe W. Effect of structural modification at the 4, 3', and 2' positions of doxorubicin on topoisomerase II poisoning, apoptosis, and cytotoxicity in human melanoma cells. Arch Immunol Ther Exp (Warsz). 2007 May-Jun;55(3):193-8. Epub 2007 Jun 8. PubMed PMID: 17557149; PubMed Central PMCID: PMC2765644.
4: Gruber BM, Anuszewska EL, Roman I, Goździk A, Priebe W, Fokt I. Topoisomerase II alpha expression and cytotoxicity of anthracyclines in human neoplastic cells. Acta Pol Pharm. 2006 Jan-Feb;63(1):15-8. Erratum in: Acta Pol Pharm. 2006 Mar-Apr;63(2):155. PubMed PMID: 17515324.
5: Alvarado Y, Apostolidou E, Swords R, Giles FJ. Emerging therapeutic options for Philadelphia-positive acute lymphocytic leukemia. Expert Opin Emerg Drugs. 2007 Mar;12(1):165-79. Review. PubMed PMID: 17355221.
6: Gruber BM, Anuszewska EL, Bubko I, Gozdzik A, Priebe W, Fokt I. Relationship between topoisomerase II-DNA cleavable complexes, apoptosis and cytotoxic activity of anthracyclines in human cervix carcinoma cells. Anticancer Res. 2005 May-Jun;25(3B):2193-8. PubMed PMID: 16158963.
7: Trevino AV, Woynarowska BA, Herman TS, Priebe W, Woynarowski JM. Enhanced topoisomerase II targeting by annamycin and related 4-demethoxy anthracycline analogues. Mol Cancer Ther. 2004 Nov;3(11):1403-10. PubMed PMID: 15542779.
8: Aronex Pharmaceuticals reports on annamycin phase I trial. Expert Rev Anticancer Ther. 2001 Jun;1(1):4. PubMed PMID: 12113129.
9: Booser DJ, Esteva FJ, Rivera E, Valero V, Esparza-Guerra L, Priebe W, Hortobagyi GN. Phase II study of liposomal annamycin in the treatment of doxorubicin-resistant breast cancer. Cancer Chemother Pharmacol. 2002 Jul;50(1):6-8. Epub 2002 May 21. PubMed PMID: 12111105.
10: Szachowicz-Petelska B, Figaszewski Z, Lewandowski W. Mechanisms of transport across cell membranes of complexes contained in antitumour drugs. Int J Pharm. 2001 Jul 17;222(2):169-82. Review. PubMed PMID: 11427347.

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